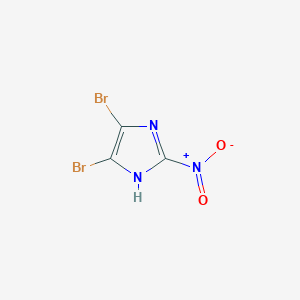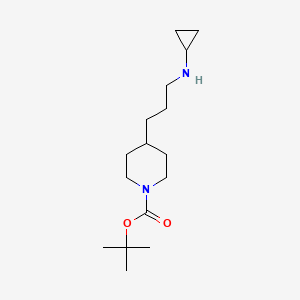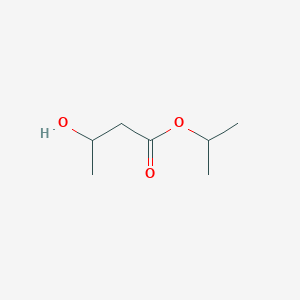
Isopropyl 3-hydroxybutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-hydroxybutyrate: is an organic compound with the molecular formula C7H14O3. It is an ester derived from isopropanol and 3-hydroxybutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl 3-hydroxybutyrate can be synthesized through the esterification of 3-hydroxybutyric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: The major product is 3-oxobutyric acid.
Reduction: The major product is 3-hydroxybutanol.
Substitution: Various esters and amides can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl 3-hydroxybutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and energy production.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of isopropyl 3-hydroxybutyrate involves its metabolism into 3-hydroxybutyric acid, which is a key intermediate in the energy production pathways. The compound can influence various molecular targets and pathways, including the regulation of gene expression and enzyme activity. It acts as a signaling molecule that can modulate cellular processes such as lipid metabolism and energy homeostasis.
Comparaison Avec Des Composés Similaires
- Ethyl 3-hydroxybutyrate
- Methyl 3-hydroxybutyrate
- Butyl 3-hydroxybutyrate
Comparison: Isopropyl 3-hydroxybutyrate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to ethyl and methyl derivatives, this compound has a higher boiling point and different solubility characteristics. These differences make it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
54074-94-1 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
propan-2-yl 3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)10-7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |
Clé InChI |
OHQCTLBHQBPXLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



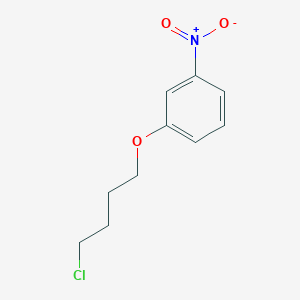
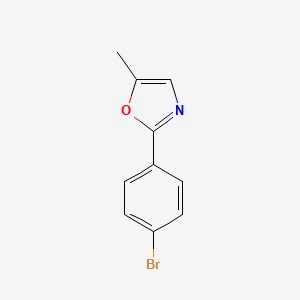

![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
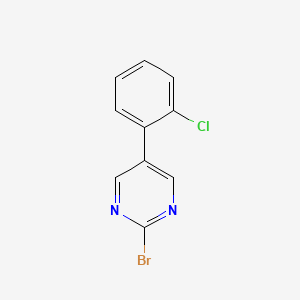



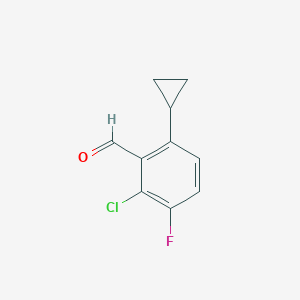
![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)

